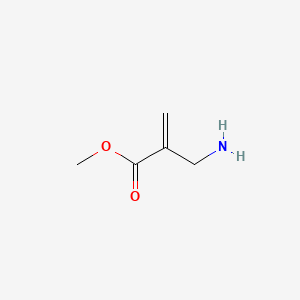
methyl 2-(aminomethyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-(aminomethyl)prop-2-enoate is a unique amino acid derivative known for its distinctive structure and biological activity. This compound is primarily derived from the sponge Fasciospongia cavernosa and has been studied for its potential toxicological effects and interactions with biological molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)prop-2-enoate typically involves the methanolysis of N-acyl-2-methylene beta-alanine methyl esters. This process yields this compound and free fatty acid methyl esters . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is efficient and yields good to excellent results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using amino acids and methanol, facilitated by catalysts like trimethylchlorosilane .
化学反応の分析
Types of Reactions: methyl 2-(aminomethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound.
Reduction: This reaction can modify the ester group to an alcohol.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
methyl 2-(aminomethyl)prop-2-enoate has several scientific research applications:
作用機序
The mechanism of action of methyl 2-(aminomethyl)prop-2-enoate involves its interaction with thiol groups in proteins. This interaction can inhibit enzymes such as glyceraldehyde triphosphate dehydrogenase, affecting metabolic pathways . The compound’s structure allows it to form stable complexes with thiol-containing molecules, leading to its biological effects.
類似化合物との比較
Beta-alanine methyl ester: Another amino acid derivative with similar ester functionality.
N-acyl-2-methylene beta-alanine methyl esters: Precursors to methyl 2-(aminomethyl)prop-2-enoate with similar biological activity.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with thiol groups and inhibit certain enzymes. This property distinguishes it from other amino acid derivatives and makes it a valuable compound for research in toxicology and enzyme inhibition .
特性
CAS番号 |
87375-90-4 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC名 |
methyl 2-(aminomethyl)prop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-4(3-6)5(7)8-2/h1,3,6H2,2H3 |
InChIキー |
FLTSDVDXFCUAKU-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)CN |
正規SMILES |
COC(=O)C(=C)CN |
Key on ui other cas no. |
87375-90-4 |
同義語 |
2-methylene beta-alanine methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















